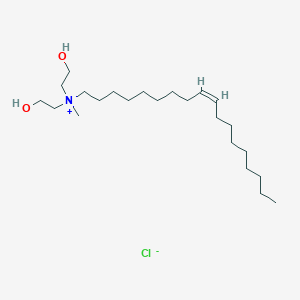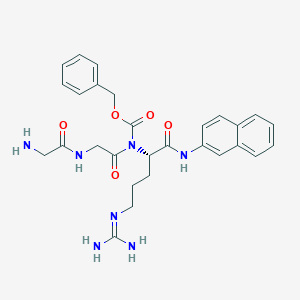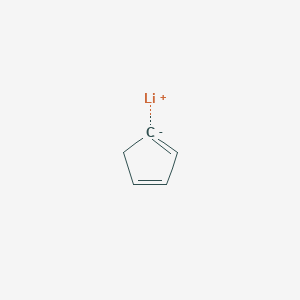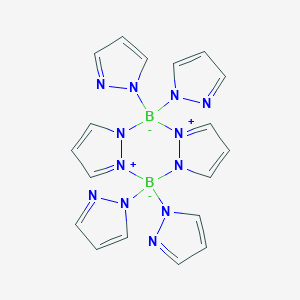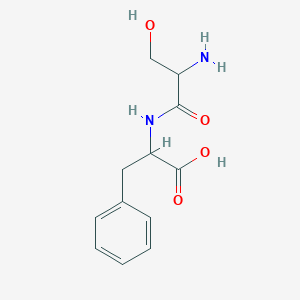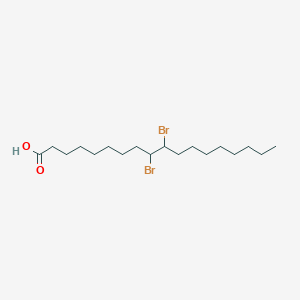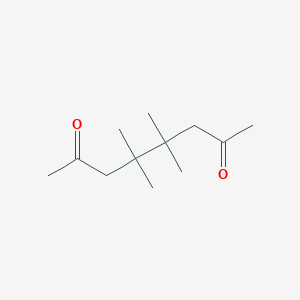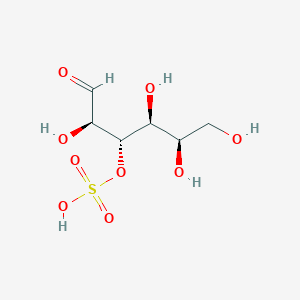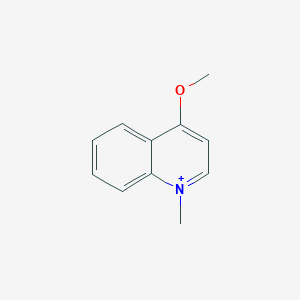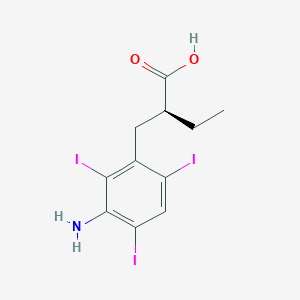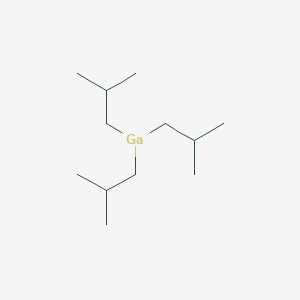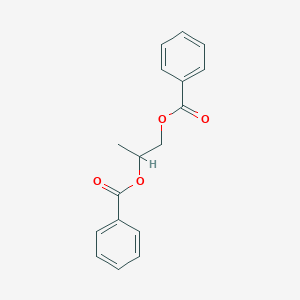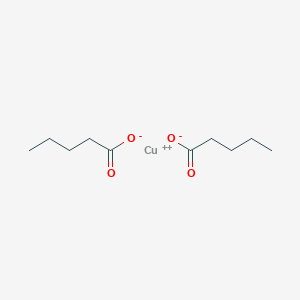
Copper divalerate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper divalerate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is synthesized by combining copper and valeric acid, and it has been shown to possess unique biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of copper divalerate is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. It has been shown to activate the Nrf2-Keap1 pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. Additionally, copper divalerate has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation.
Efectos Bioquímicos Y Fisiológicos
Copper divalerate has been shown to possess unique biochemical and physiological effects. It has been shown to increase the levels of glutathione, a potent antioxidant, in the body. Additionally, copper divalerate has been shown to decrease the levels of reactive oxygen species, which are known to cause cellular damage. Furthermore, copper divalerate has been shown to increase the levels of brain-derived neurotrophic factor, which is involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using copper divalerate in lab experiments is its low toxicity. It has been shown to be well-tolerated in animal studies, and no significant adverse effects have been reported. Additionally, copper divalerate is relatively easy to synthesize and purify, making it a convenient compound to work with in the lab. However, one limitation of using copper divalerate in lab experiments is its instability in aqueous solutions. The compound tends to decompose rapidly in the presence of water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of copper divalerate. One area of research is the development of novel therapeutic agents based on copper divalerate. The compound's unique biochemical and physiological effects make it a promising candidate for the treatment of various diseases. Additionally, further studies are needed to understand the mechanism of action of copper divalerate and its effects on different signaling pathways in the body. Finally, there is a need for more studies to evaluate the safety and efficacy of copper divalerate in human clinical trials.
Conclusion:
In conclusion, copper divalerate is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound possesses unique biochemical and physiological effects and has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. While there are limitations to using copper divalerate in lab experiments, its low toxicity and ease of synthesis make it a convenient compound to work with. Future research on copper divalerate is needed to fully understand its mechanism of action and evaluate its potential as a therapeutic agent.
Métodos De Síntesis
Copper divalerate is synthesized by combining copper and valeric acid in a 1:2 molar ratio. The reaction is carried out in the presence of a solvent such as water or ethanol, and the resulting product is a blue-green powder. The purity of the compound can be determined using techniques such as thin-layer chromatography or high-performance liquid chromatography.
Aplicaciones Científicas De Investigación
Copper divalerate has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. These properties make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, copper divalerate has been shown to possess anticancer properties and has been studied for its potential use in cancer therapy.
Propiedades
Número CAS |
15432-57-2 |
|---|---|
Nombre del producto |
Copper divalerate |
Fórmula molecular |
C10H18CuO4 |
Peso molecular |
265.79 g/mol |
Nombre IUPAC |
copper;pentanoate |
InChI |
InChI=1S/2C5H10O2.Cu/c2*1-2-3-4-5(6)7;/h2*2-4H2,1H3,(H,6,7);/q;;+2/p-2 |
Clave InChI |
NBPFTDFXKORRKN-UHFFFAOYSA-L |
SMILES |
CCCCC(=O)[O-].CCCCC(=O)[O-].[Cu+2] |
SMILES canónico |
CCCCC(=O)[O-].CCCCC(=O)[O-].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



